3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine
Description
3-(2,3-Dihydro-1H-inden-5-yl)-3-methylbutan-1-amine (CAS: 465529-72-0) is a substituted phenethylamine derivative featuring a 2,3-dihydroindene core linked to a branched alkylamine chain. Its molecular formula is C14H21N, with a molecular weight of 203.32 g/mol . The compound’s structure combines a rigid indene moiety with a 3-methylbutan-1-amine side chain, which may influence its pharmacological properties, including receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H21N/c1-14(2,8-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9,15H2,1-2H3 |
InChI Key |
RLSKVMCNRAIQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1h-inden-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2,3-dihydro-1H-inden-5-yl)-3-methylbutan-1-amine with structurally and functionally related compounds:
Structural and Functional Insights
Chain Length and Branching: The target compound’s 3-methylbutan-1-amine chain confers steric bulk compared to shorter chains in 5-APDI (propan-2-amine) or the primary amine in 2,3-dihydro-1H-inden-5-amine. This may enhance lipophilicity and CNS penetration, similar to cathinones like 5-PPDI .
Substituent Effects: Pyrrolidine rings in 5-PPDI enhance dopamine reuptake inhibition, a hallmark of cathinone derivatives, whereas the target compound lacks this moiety, suggesting divergent mechanisms . The dihydroindene core is shared across all compounds, providing a planar aromatic system that may interact with monoamine transporters or receptors .
Pharmacological and Safety Profiles: Psychoactive analogs like 5-APDI and 5-PPDI are linked to stimulant effects, but the target compound’s activity remains uncharacterized. Safety data for related compounds (e.g., acute toxicity in dibenzazepine derivatives) highlight the need for rigorous toxicological evaluation of the target compound .
Analytical Differentiation :
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for distinguishing these compounds due to subtle structural variations. For example, 5-PPDI’s ketone group (C=O) and pyrrolidine ring produce distinct spectral signatures compared to the primary amine in the target compound .
Biological Activity
3-(2,3-Dihydro-1H-inden-5-yl)-3-methylbutan-1-amine, also known by its CAS number 2228705-63-1, is an organic compound with potential biological activities. Its structure features a unique indene moiety that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N |
| Molecular Weight | 203.32 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Current research indicates that compounds with similar structures can exhibit:
- Anticancer Properties : Compounds with indene structures have shown promise in inhibiting cancer cell proliferation. They may induce apoptosis through pathways involving caspase activation and modulation of survival signaling proteins such as AKT and ERK .
- Neuroprotective Effects : Some derivatives of indene compounds are being studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Experimental Data
- Antitumor Evaluation : A study evaluated the anticancer potential of diarylmethane derivatives, including those similar to this compound. The results indicated significant inhibition of cancer cell lines with IC50 values in the micromolar range, suggesting a strong potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding affinity of compounds similar to this compound against various targets like AKT and ERK kinases. These studies reveal that such compounds can effectively interact with key proteins involved in cancer progression .
Comparative Analysis
A comparative analysis with other indene derivatives highlights the unique properties of this compound:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer potential | TBD |
| Diarylmethane derivative (similar structure) | Inhibition of cancer cell proliferation | ~10 |
| Indene-based neuroprotective agent | Neuroprotection | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
